Calcium peroxide

Catalog No.
S574320
CAS No.
1305-79-9
M.F
CaO2
M. Wt
72.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium peroxide

CAS Number

1305-79-9

Product Name

Calcium peroxide

IUPAC Name

calcium;peroxide

Molecular Formula

CaO2

Molecular Weight

72.08 g/mol

InChI

InChI=1S/Ca.O2/c;1-2/q+2;-2

InChI Key

LHJQIRIGXXHNLA-UHFFFAOYSA-N

SMILES

[O-][O-].[Ca+2]

Solubility

Slightly soluble in water
Soluble in acids with formation of hydrogen peroxide

Synonyms

calcium peroxide

Canonical SMILES

[O-][O-].[Ca+2]

Isomeric SMILES

[O-][O-].[Ca+2]
  • Oxidation: CaO₂ readily releases oxygen (O₂) and hydrogen peroxide (H₂O₂) upon contact with water, acting as a strong oxidizing agent. This property allows it to degrade various environmental contaminants, including organic pollutants, dyes, pesticides, and chlorinated hydrocarbons [].
  • Bioavailability: CaO₂ decomposes slowly, providing a sustained release of oxygen, which can enhance the activity of aerobic microorganisms involved in biodegradation of organic pollutants []. This makes it suitable for long-term remediation strategies.
  • Soil conditioning: The release of calcium (Ca²⁺) ions from CaO₂ helps to improve soil structure and fertility by promoting aggregation and cation exchange capacity [].

These characteristics make CaO₂ a valuable research tool for:

  • Wastewater treatment: Studies have shown its effectiveness in removing various pollutants from wastewater, including dyes, pharmaceuticals, and industrial chemicals [].
  • Soil remediation: Research has explored its use in degrading organic contaminants in soil, immobilizing heavy metals, and reducing the mobility of arsenic [, ].
  • Groundwater remediation: CaO₂ is being investigated for its potential to remediate contaminated groundwater by oxidizing pollutants and improving oxygen availability for microbial degradation [].

Applications in Water Treatment

The oxidizing and oxygen-releasing properties of CaO₂ also find applications in water treatment research:

  • Disinfection: Studies have demonstrated its efficacy in inactivating various pathogens, including bacteria, viruses, and protozoa, present in water [].
  • Algae control: CaO₂ can effectively control algal growth in water bodies by oxidizing organic matter that supports algal blooms [].
  • Taste and odor control: Research suggests that CaO₂ can effectively remove unpleasant taste and odor compounds from water, such as those caused by geosmin and 2-methylisoborneol [].

Calcium peroxide, with the chemical formula CaO2\text{CaO}_2, is a pale yellow, granular solid that serves as an important source of oxygen and hydrogen peroxide. It is primarily utilized in various applications such as agriculture, environmental remediation, and as a bleaching agent. When mixed with water, calcium peroxide decomposes to release oxygen and hydrogen peroxide, making it valuable for promoting aerobic microbial activity in soil and groundwater .

The primary mechanism of action of calcium peroxide is its ability to release oxygen. This property makes it useful in various scientific research applications, including:

  • Environmental remediation: Calcium peroxide can be used to degrade contaminants in soil and water by providing an oxygen source for microorganisms involved in biodegradation [].
  • Wastewater treatment: It can act as an oxidant to remove organic matter and pollutants from wastewater [].
  • Cosmetics: Low concentrations of calcium peroxide are sometimes used in bleaching creams due to its mild oxidizing properties [].

Calcium peroxide undergoes several notable reactions:

  • Decomposition Reaction:
    2CaO2+2H2O2Ca OH 2+O22\text{CaO}_2+2\text{H}_2\text{O}\rightarrow 2\text{Ca OH }_2+\text{O}_2
    This reaction illustrates the breakdown of calcium peroxide into calcium hydroxide and oxygen when it reacts with water .
  • Hydrolysis:
    CaO2+2H2OCa OH 2+H2O2\text{CaO}_2+2\text{H}_2\text{O}\rightarrow \text{Ca OH }_2+\text{H}_2\text{O}_2
    In this process, calcium peroxide can also yield hydrogen peroxide alongside calcium hydroxide .
  • Thermal Decomposition:
    At elevated temperatures (above 200°C), calcium peroxide decomposes rapidly, releasing oxygen gas .

These reactions highlight its role as both an oxidizing agent and a source of reactive oxygen species.

Calcium peroxide exhibits significant biological activity, particularly in its ability to stimulate aerobic degradation of contaminants in soil and groundwater. The release of hydrogen peroxide promotes microbial growth, enhancing the degradation of hydrocarbons and other organic pollutants . Additionally, its application in dental products, such as toothpastes, leverages its whitening properties due to the oxidative nature of hydrogen peroxide it generates .

Calcium peroxide can be synthesized through several methods:

  • Direct Reaction:
    Mixing slaked lime (calcium hydroxide) with hydrogen peroxide results in the formation of calcium peroxide:
    Ca OH 2+H2O2CaO2+2H2O\text{Ca OH }_2+\text{H}_2\text{O}_2\rightarrow \text{CaO}_2+2\text{H}_2\text{O}
  • Precipitation Method:
    Calcium salts can react with hydrogen peroxide in an alkaline solution to precipitate calcium peroxide octahydrate, which can then be dehydrated to obtain anhydrous calcium peroxide .

These methods allow for controlled production of calcium peroxide suitable for various industrial applications.

Calcium peroxide has diverse applications across multiple fields:

  • Agriculture: Used to enhance soil aeration and promote microbial activity for improved plant growth.
  • Environmental Remediation: Effective in degrading organic pollutants in contaminated soils and groundwater.
  • Food Industry: Acts as a dough conditioner in baking processes.
  • Dental Care: Incorporated into toothpastes for its whitening effects due to the release of hydrogen peroxide .

Research has indicated that calcium peroxide can interact with various environmental factors to influence its decomposition rate and efficacy in applications:

  • pH Sensitivity: The decomposition rate increases under acidic conditions, which enhances the production of hydrogen peroxide from calcium peroxide .
  • Electrolytic Control: Studies have shown that applying electric current can manipulate the release rate of hydrogen peroxide from calcium peroxide, optimizing its use in remediation processes .

These interactions are critical for maximizing the effectiveness of calcium peroxide in practical applications.

Calcium peroxide shares similarities with other alkaline earth metal peroxides but exhibits unique properties that distinguish it:

CompoundChemical FormulaUnique Features
Magnesium PeroxideMgO2\text{MgO}_2Less soluble; used primarily in agriculture
Barium PeroxideBaO2\text{BaO}_2Stronger oxidizing agent; more reactive than calcium peroxide
Strontium PeroxideSrO2\text{SrO}_2Similar synthesis methods; less commonly used

Calcium peroxide's moderate solubility and controlled decomposition make it particularly useful for agricultural and environmental applications compared to its counterparts .

Calcium peroxide synthesis traditionally employs straightforward chemical reactions between calcium-containing compounds and hydrogen peroxide. The most fundamental approach involves the direct reaction of calcium hydroxide with hydrogen peroxide, producing calcium peroxide and water according to the reaction: Ca(OH)₂ + H₂O₂ → CaO₂ + 2H₂O [5] [6]. This conventional method typically utilizes calcium hydroxide as the primary calcium source due to its ready availability and appropriate reactivity characteristics [1].

Alternative conventional approaches employ calcium chloride as the starting material, where calcium chloride reacts with hydrogen peroxide in the presence of ammonia solution to generate calcium peroxide [4] [7]. The process begins with dissolving calcium chloride in water, followed by the addition of hydrogen peroxide solution and subsequent dropwise addition of cold ammonia solution while maintaining temperatures between 0-8°C [7]. This method offers advantages in terms of calcium source availability and reaction control.

The conventional synthesis methodology requires careful temperature management throughout the reaction process. Research demonstrates that maintaining reaction temperatures at 2-6°C during the ammonia addition phase significantly improves product yield and prevents excessive decomposition of the formed calcium peroxide [7]. The reaction mixture must be maintained under continuous stirring conditions to ensure homogeneous mixing and complete conversion of reactants.

ParameterOptimal ConditionsProduct Yield
Calcium chloride concentration75-85g per reaction73.27%
Hydrogen peroxide concentration30% solution, 250-280mL-
Ammonia solution volume50mL-
Reaction temperature0-8°C-
Reaction time30 minutes after addition-

The conventional precipitation process involves filtering the formed calcium peroxide crystals and washing them multiple times with cold water to remove residual reactants and by-products [7]. The washing procedure typically requires 2-3 washing cycles using small amounts of cold water, followed by drainage and placement in a constant-temperature drying chamber [7]. The drying process occurs in two stages: initial drying at 60°C for 0.5 hours to form the dihydrate, followed by drying at 140°C for 0.5 hours to obtain anhydrous calcium peroxide [7].

Nanoparticle Synthesis Methodologies

Modified Chemical Precipitation Methods

Modified chemical precipitation represents the most widely adopted methodology for synthesizing calcium peroxide nanoparticles. This approach builds upon conventional precipitation techniques while incorporating specific modifications to achieve nanoscale particle dimensions [9] [10]. The modified method typically involves controlled addition rates of reactants and precise pH management to influence particle nucleation and growth kinetics [15].

The fundamental mechanism of modified chemical precipitation involves the controlled supersaturation of calcium peroxide in solution, followed by rapid nucleation and limited growth phases [22]. Research indicates that the crystallite size of calcium peroxide depends significantly upon the reactant addition rate, with crystallite size decreasing from 111 nanometers to 37 nanometers when the hydrogen peroxide addition rate increased from 0.29 to 0.88 milliliters per minute [22].

The modified precipitation process begins with dissolving calcium chloride in distilled water under controlled temperature conditions [10]. Ethanol serves as the preferred solvent system rather than water to mitigate hydrolysis of calcium peroxide nanoparticles during formation [12]. The reaction involves adding hydrogen peroxide solution dropwise into the calcium chloride solution while maintaining specific temperature and stirring conditions [10].

Synthesis ParameterRangeOptimal ValueEffect on Particle Size
Hydrogen peroxide addition rate0.29-0.88 mL/min0.88 mL/minDecreases crystallite size
Calcium chloride concentrationVariable-Controls nucleation density
Reaction temperatureRoom temperature25°CAffects supersaturation level
pH control10-1110.5Influences precipitation rate

The modified approach incorporates sodium hydroxide addition to achieve basic medium conditions with pH values between 10-11, facilitating the formation of calcium peroxide precipitate [9]. The precipitation process requires immediate centrifugation at 5000 revolutions per minute for 5 minutes, followed by multiple washing cycles with ethanol to remove excess reactants and prevent agglomeration [9].

Polymer-Stabilized Synthesis Techniques

Polymer-stabilized synthesis techniques employ various polymeric materials as stabilizing agents to control particle size and prevent agglomeration during calcium peroxide nanoparticle formation [11] [12]. Polyethylene glycol represents the most extensively studied polymer stabilizer, with polyethylene glycol 200 demonstrating particular effectiveness in producing uniformly sized nanoparticles [11] [18].

The polymer stabilization mechanism involves the coordination of polymer molecules with calcium ions, forming protective layers around developing nanocrystals [12]. This protective layer affects both the growth and aggregation behavior of calcium peroxide nanocrystals, ultimately determining the final particle size and morphology [12]. Research demonstrates that poly(vinyl pyrrolidone) can effectively control the assembly of primary nanocrystals into spherical aggregates with uniform sizes [10] [12].

The synthesis process utilizing polymer stabilization begins with preparing a solution containing calcium chloride and the selected polymer stabilizer in distilled water [18]. The mixture undergoes ultrasonic treatment and mechanical stirring for 20-40 minutes to ensure complete dissolution and homogeneous distribution [14]. Hydrogen peroxide addition occurs at controlled rates while maintaining continuous heating and stirring conditions at 70°C [18].

Polymer TypeConcentration RangeParticle Size AchievedStability Duration
Polyethylene glycol 20016 mL per reaction15-25 nm30 days
Poly(vinyl pyrrolidone)Variable concentration15-100 nmExtended
Dextran2g per reaction2.33 ± 0.81 nm-

The polymer-to-calcium ratio significantly influences the final particle characteristics and redispersion properties of the synthesized calcium peroxide nanoparticles [15]. Higher polymer concentrations tend to prevent nanocrystal aggregation, making it challenging to obtain spherical aggregates, while insufficient polymer concentrations result in uncontrolled agglomeration and irregular particle shapes [12].

Starch-Based Stabilization Approaches

Starch-based stabilization approaches utilize starch as a natural, biodegradable, and biocompatible biopolymer stabilizer for calcium peroxide nanoparticle synthesis [2] [9]. Starch consists of two polymer chains, amylose and amylopectin, providing multiple hydroxyl groups that can interact with calcium ions through hydrogen bonding mechanisms [9]. This stabilization approach offers advantages including environmental friendliness, low cost, and renewable resource utilization [2].

The starch stabilization mechanism involves the formation of both intermolecular and intramolecular hydrogen bonds between starch hydroxyl groups and the calcium peroxide nanoparticle surface [9]. The interaction occurs through hydrogen bonding facilitated by water molecules, resulting in the merging and broadening of oxygen-hydrogen bands at 3262 reciprocal centimeters in infrared spectroscopy analysis [9].

The synthesis procedure employs a modified chemical precipitation method where calcium oxide dissolves in distilled water under sonication to ensure complete dissolution [9]. The solution undergoes heating to 80-85°C with constant stirring at 300 revolutions per minute, followed by starch addition according to the weight ratio of starch to calcium oxide powder of 1.0:1.0 [9]. Hydrogen peroxide solution at 30% concentration is added dropwise into the mixture, with continued stirring for 2 hours [9].

Starch ParameterSpecificationEffect
Starch to calcium oxide ratio1.0:1.0Optimal stabilization
Reaction temperature80-85°CEnhanced dissolution
Stirring speed300 rpmHomogeneous mixing
Hydrogen peroxide concentration30%Adequate reaction driving force
Reaction time2 hoursComplete conversion

The precipitation phase requires sodium hydroxide solution addition to establish basic medium conditions with pH values between 10-11, resulting in beige precipitate formation [9]. The precipitate undergoes separation using centrifugation at 5000 revolutions per minute for 5 minutes, followed by multiple rinsing cycles with ethanol [9]. The final product requires drying at 80°C in an evacuated oven for 24 hours to obtain dry starch-stabilized calcium peroxide nanoparticles [9].

Size Control Strategies for Calcium Peroxide Nanoparticles

Size control strategies for calcium peroxide nanoparticles focus on manipulating synthesis parameters to achieve desired particle dimensions and size distributions [18] [19]. The primary approach involves controlling the local supersaturation level through reactant addition rate management during coprecipitation synthesis [15] [22]. Research demonstrates that hydrogen peroxide addition rate significantly influences crystallite size, with faster addition rates producing smaller crystallites [22].

Temperature control represents another critical strategy for particle size management [18] [19]. Lower reaction temperatures generally favor the formation of smaller particles by reducing the kinetic energy available for particle growth processes [18]. Maintaining reaction temperatures between 0-8°C during critical synthesis phases helps achieve optimal particle size control while preventing excessive decomposition of formed calcium peroxide [14].

The concentration of reactants plays a fundamental role in determining final particle size through its influence on nucleation density and growth kinetics [14] [18]. Higher concentrations of calcium precursors typically lead to increased nucleation sites, resulting in smaller average particle sizes [18]. Conversely, lower concentrations favor fewer nucleation sites with enhanced particle growth, producing larger particles [18].

Control ParameterRangeEffect on Particle SizeMechanism
Addition rate0.29-0.88 mL/minInverse relationshipControls supersaturation
Temperature0-70°CInverse relationshipAffects growth kinetics
ConcentrationVariableComplex relationshipInfluences nucleation density
pH10-13Size optimization at pH 10-11Controls precipitation rate

Polymer stabilizer concentration serves as an effective size control mechanism through its influence on particle aggregation behavior [12] [18]. Lower polymer concentrations allow controlled aggregation of primary nanocrystals into larger spherical particles, while higher concentrations prevent aggregation entirely [12]. The polymer-to-calcium ratio requires optimization to achieve the desired particle size while maintaining particle stability [15].

Reaction time control affects both particle size and size distribution uniformity [9] [14]. Shorter reaction times typically produce smaller particles with broader size distributions, while extended reaction times allow particle growth and size distribution narrowing [14]. The optimal reaction time depends on the specific synthesis conditions and desired particle characteristics [9].

Characterization Methodologies for Synthesized Materials

Characterization methodologies for synthesized calcium peroxide materials encompass multiple analytical techniques to evaluate structural, morphological, and physicochemical properties [24] [27]. X-ray diffraction analysis serves as the primary technique for confirming calcium peroxide formation and determining crystalline structure characteristics [9] [24]. The X-ray diffraction patterns typically display dominant peaks at specific two-theta angles corresponding to calcium peroxide crystal planes [9].

The X-ray diffraction patterns for calcium peroxide nanoparticles show characteristic peaks at 2θ = 30.28°, 35.80°, and 47.57°, which correspond to the standard pattern established by the Joint Committee on Powder Diffraction Standards [9] [24]. These peaks confirm the tetragonal crystal structure of synthesized calcium peroxide and provide information about crystallite size through peak broadening analysis [24].

Fourier transform infrared spectroscopy provides detailed information about chemical bonding and molecular interactions within synthesized calcium peroxide materials [9] [22] [24]. The infrared spectra reveal characteristic absorption bands corresponding to peroxide groups, hydroxyl groups, and any stabilizing polymer interactions [9]. The oxygen-hydrogen stretching vibrations typically appear as broad bands around 3262 reciprocal centimeters due to hydrogen bonding interactions [9].

Characterization TechniqueKey Parameters MeasuredTypical Results
X-ray diffractionCrystal structure, crystallite sizePeaks at 30.28°, 35.80°, 47.57°
Infrared spectroscopyChemical bonds, molecular interactionsO-H bands at 3262 cm⁻¹
Scanning electron microscopyParticle morphology, size distributionSpherical particles, size ranges
Dynamic light scatteringHydrodynamic diameter, polydispersitySize distributions, aggregation state

Scanning electron microscopy and transmission electron microscopy provide direct visualization of particle morphology, size, and aggregation state [9] [18] [24]. These microscopy techniques reveal the spherical nature of calcium peroxide nanoparticles and allow measurement of individual particle dimensions [18]. High-resolution transmission electron microscopy can distinguish primary nanocrystals within larger aggregate structures [12].

Dynamic light scattering analysis measures the hydrodynamic diameter of particles in suspension, providing information about particle size distribution and polydispersity index [19] [24]. This technique proves particularly valuable for assessing particle behavior in aqueous environments and detecting aggregation phenomena [19]. The measurements typically employ ethanol as the dispersant medium to prevent hydrolysis during analysis [18].

Thermogravimetric analysis evaluates the thermal stability and composition of synthesized calcium peroxide materials [9] [22] [24]. The thermal analysis reveals distinct weight loss events corresponding to moisture removal, polymer decomposition, and calcium peroxide decomposition [22]. Typical decomposition temperatures for calcium peroxide occur around 394°C, while polymer stabilizers decompose at lower temperatures [9].

Brunauer-Emmett-Teller surface area analysis quantifies the specific surface area, pore size, and pore volume of synthesized materials [9] [24]. Calcium peroxide nanoparticles typically exhibit larger specific surface areas compared to commercial calcium peroxide, with values ranging from 35-44 square meters per gram [25]. The enhanced surface area directly correlates with improved reactivity and performance characteristics [9].

Physical Description

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils.
OtherSolid

Color/Form

White or yellowish powder
White tetragonal crystals

Density

2.92 at 77 °F (USCG, 1999)
2.9 g/cu cm

Odor

Odorless

Melting Point

Decomp at 200 °C

GHS Hazard Statements

Aggregated GHS information provided by 263 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (98.48%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (96.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

1305-79-9

Wikipedia

Calcium peroxide

Use Classification

Food Additives -> FLOUR_TREATMENT_AGENT; -> JECFA Functional Classes
Fire Hazards -> Reactive - 1st degree
Cosmetics -> Oxidising

Methods of Manufacturing

Preparation: Young, United States of America patent 2533660 (1950 to DuPont).
Interaction of solution of a calcium salt and sodium peroxide with subsequent crystallization.
Calcium peroxide /is/ ... produced by precipitation of the octahydrate from an aqueous solution of a salt or hydroxide, followed by dehydration at temperatures above 100 °C.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Services
Calcium peroxide (Ca(O2)): ACTIVE
The practice of sward desiccation using glyphosate or paraquat followed by direct drilling of seed gave an environment which increasingly inhibited germination. Calcium peroxide used as a seed dressing improved seedling establishment in most treatments.
Calcium peroxide, in a formation with calcium hydroxide, inhibited the growth of fungi and bacteria in liq shaken culture. The formulation ('CaO2') was effective against spore germination, but less so against hyphal growth on solid or liq media. The production of H2O2 and free radicals by 'CaO2' may in part account for its action.
Calcium peroxide at different concn was used to coat carrot and onion seeds; and was also incorporated into compost. Calcium peroxide coating reduced slightly the percentage emergence of onion, and its incorporation into compost had no significant effects. Incorporation into compost at 5 g/kg incr the number of carrot seedlings emerging from wet compost.
The efficacy of CaO2 as an O-supplying seed coating on the emergence of rice seedlings from flooded soils was studied. Seedling response became increasingly dependent on coating rates of 0-40% (by wt of seed loading with 60% CaO2) as the depth of planting incr from 0-2.5 cm. The emergence response to 40% CaO2 at 1.5 cm depth of planting was inhibited by the presence of 0.25% finely ground rice straw, but was stimulated by incr pH levels. The addition of CaO to the CaO2 coating improved the emergence response on unlimed acid soil.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.
Decomposes in moist air.

Dates

Modify: 2023-08-15

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